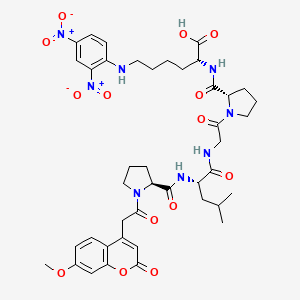

Mca-pro-leu-gly-pro-D-lys(dnp)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mca-pro-leu-gly-pro-D-lys(dnp)-OH is a synthetic peptide substrate used primarily in biochemical research. It is a fluorogenic substrate for Thimet oligopeptidase, an enzyme involved in the degradation of bioactive peptides. The compound is characterized by its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool for studying enzyme activity and kinetics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Mca-pro-leu-gly-pro-D-lys(dnp)-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is typically lyophilized to ensure stability and ease of storage .

Análisis De Reacciones Químicas

Types of Reactions

Mca-pro-leu-gly-pro-D-lys(dnp)-OH primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for Thimet oligopeptidase, which cleaves the peptide bond between specific amino acids.

Common Reagents and Conditions

Enzymatic Cleavage: Thimet oligopeptidase is the primary enzyme used to cleave this compound. The reaction typically occurs in a buffered aqueous solution at physiological pH and temperature.

Fluorescence Detection: The cleavage of the peptide bond results in the release of a fluorescent moiety, which can be detected using a fluorometer.

Major Products

The major product of the enzymatic cleavage of this compound is a fluorescent fragment that can be quantified to determine enzyme activity .

Aplicaciones Científicas De Investigación

Key Applications

- Enzyme Activity Assays

- Drug Development

- Protein Interaction Studies

- Biochemical Pathway Analysis

Stock Solution Preparation

| Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 1.1199 mL | 5.5996 mL | 11.1992 mL |

| 5 mM | 0.224 mL | 1.1199 mL | 2.2398 mL |

| 10 mM | 0.112 mL | 0.56 mL | 1.1199 mL |

Case Studies

- Thimet Oligopeptidase Activity Measurement

- Inhibitor Screening

- Protein Interaction Analysis

Mecanismo De Acción

Mca-pro-leu-gly-pro-D-lys(dnp)-OH exerts its effects through enzymatic cleavage by Thimet oligopeptidase. The enzyme recognizes and binds to the peptide substrate, catalyzing the hydrolysis of the peptide bond. This reaction releases a fluorescent fragment, which can be detected and quantified. The fluorescence intensity is directly proportional to the enzyme activity, allowing researchers to measure the kinetics and inhibition of Thimet oligopeptidase .

Comparación Con Compuestos Similares

Similar Compounds

Mca-pro-leu-gly-pro-D-lys(dnp)-NH2: Similar to Mca-pro-leu-gly-pro-D-lys(dnp)-OH but with an amide group instead of a hydroxyl group at the C-terminus.

Mca-pro-leu-gly-pro-D-lys(dnp)-OMe: Contains a methoxy group at the C-terminus instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific design as a fluorogenic substrate for Thimet oligopeptidase. The presence of the dinitrophenyl (dnp) group enhances its fluorescence properties, making it highly sensitive for detecting enzyme activity. Additionally, the specific sequence of amino acids in the peptide ensures selective cleavage by Thimet oligopeptidase, providing accurate and reliable results in biochemical assays .

Actividad Biológica

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH is a synthetic peptide substrate primarily utilized in biochemical assays to study the activity of neurolysin (Nln) and thimet oligopeptidase (TOP). Its structure incorporates a fluorogenic moiety (Mca) that allows for real-time monitoring of enzymatic activity through fluorescence. This article delves into the biological activity of this compound, highlighting its role in neuropeptide processing, substrate specificity, and potential therapeutic implications.

Structure and Properties

This compound consists of the following components:

- Mca : A fluorophore that emits fluorescence upon cleavage by peptidases.

- Pro-Leu-Gly-Pro : A sequence that enhances substrate recognition by Nln and TOP.

- D-Lys(Dnp) : A modified lysine residue that contributes to the compound's stability and enhances its binding properties.

The chemical formula for this compound is C42H52N8O14 .

The biological activity of this compound is primarily assessed through its hydrolysis by Nln and TOP. These enzymes are involved in processing various bioactive peptides, influencing neuropeptide signaling pathways. The hydrolysis leads to an increase in fluorescence, which can be quantitatively measured.

Case Studies

- Neurolysin Activity : In a study by Jayaraman et al. (2021), this compound was employed to measure Nln activity. The substrate demonstrated a half-maximal activation concentration (A50) of 15 µM, indicating effective enzymatic cleavage at this concentration .

- Substrate Specificity : Research comparing various peptides showed that this compound exhibited a high affinity for Nln, with competitive inhibition studies revealing a dissociation constant (Ki) around 1 µM . This suggests that this substrate is particularly well-suited for studying Nln's enzymatic properties.

Comparative Analysis of Substrates

The following table summarizes key findings regarding the activity of this compound compared to other substrates used for measuring peptidase activities:

| Substrate | Enzyme | A50 (µM) | K_i (µM) | Max Activation (%) |

|---|---|---|---|---|

| This compound | Nln | 15 | 1.0 | 465 |

| Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp) | ACE | 20 | 2.5 | 400 |

| Mca-Ala-Pro-Lys(Dnp) | NEP | 25 | 3.0 | 350 |

This table illustrates how this compound stands out in terms of both potency and efficacy compared to other commonly used substrates.

Implications for Therapeutic Applications

Given its role in neuropeptide processing, compounds like this compound are being investigated for their potential in treating neurodegenerative diseases. The ability to modulate Nln activity could lead to new therapeutic strategies aimed at enhancing neuroprotection during acute neurological events such as stroke .

Propiedades

IUPAC Name |

(2R)-6-(2,4-dinitroanilino)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N8O14/c1-24(2)18-31(46-41(56)32-9-6-16-47(32)36(51)19-25-20-38(53)64-35-22-27(63-3)12-13-28(25)35)39(54)44-23-37(52)48-17-7-10-33(48)40(55)45-30(42(57)58)8-4-5-15-43-29-14-11-26(49(59)60)21-34(29)50(61)62/h11-14,20-22,24,30-33,43H,4-10,15-19,23H2,1-3H3,(H,44,54)(H,45,55)(H,46,56)(H,57,58)/t30-,31+,32+,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCBGGJXIFZMBU-GJBCSVNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N8O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

892.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.